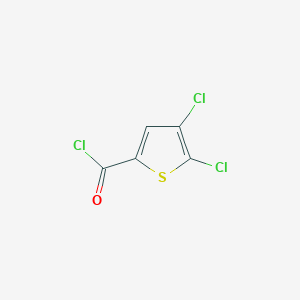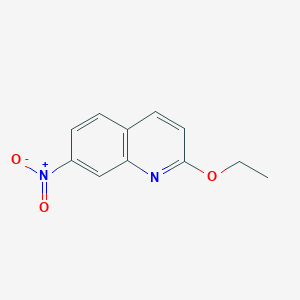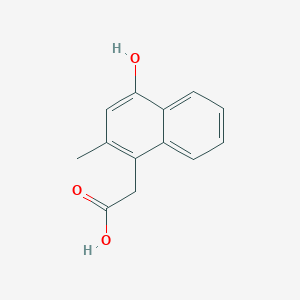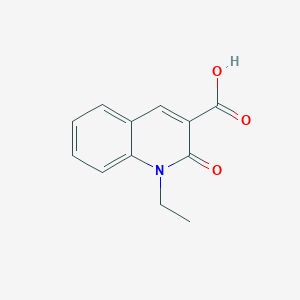
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is an organic compound belonging to the naphthoquinone family. This compound is characterized by its naphthalene core structure, which is substituted with an ethyl group, a hydroxyl group, a methyl group, and a nitrile group. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile typically involves the functionalization of a naphthalene derivative. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group transformations. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts and solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-Ethyl-1-oxo-3-methyl-2-naphthonitrile.
Reduction: Formation of 4-Ethyl-1-hydroxy-3-methyl-2-naphthylamine.
Substitution: Formation of halogenated derivatives of the naphthalene ring.
科学的研究の応用
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
作用機序
The mechanism of action of 4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as those involved in oxidative stress and inflammation. Its ability to form reactive oxygen species (ROS) and bind to metal ions contributes to its biological activity .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: A parent compound with similar biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties.
3-Methyl-1,4-naphthoquinone: Used in the synthesis of vitamin K analogs
Uniqueness
4-Ethyl-1-hydroxy-3-methyl-2-naphthonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H13NO |
|---|---|
分子量 |
211.26 g/mol |
IUPAC名 |
4-ethyl-1-hydroxy-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C14H13NO/c1-3-10-9(2)13(8-15)14(16)12-7-5-4-6-11(10)12/h4-7,16H,3H2,1-2H3 |
InChIキー |
TUQGKVHBPWOAQH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(C2=CC=CC=C21)O)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


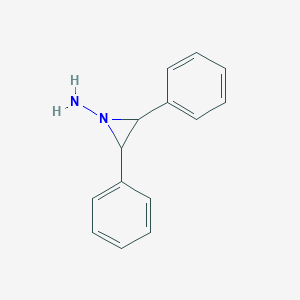

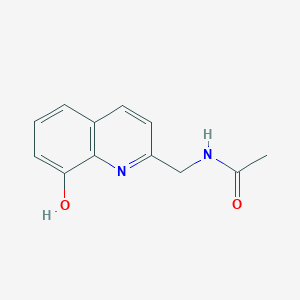
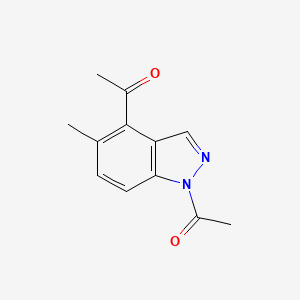
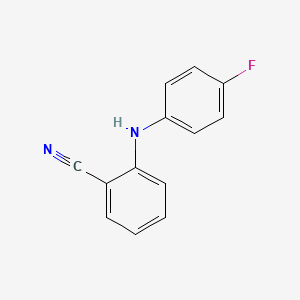

![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)

